2-Amino-2-benzo[D]furan-2-ylethan-1-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 |
InChI Key |
RGPFVVNMRDRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol
Retrosynthetic Analysis and Key Disconnections for the 2-Amino-2-benzo[D]furan-2-ylethan-1-OL Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, primarily focusing on the formation of the C-C and C-N bonds of the amino alcohol moiety and the construction of the benzofuran (B130515) ring system.
A primary disconnection strategy targets the bond between the C1 and C2 carbons of the ethanol (B145695) backbone. This leads to a 2-aminobenzofuran fragment and a one-carbon electrophile, such as formaldehyde (B43269) or a synthetic equivalent. However, a more common and strategically sound approach involves disconnection of the C-N bond or the C-C bond adjacent to the heteroatoms.
A plausible two-group disconnection across the C1-C2 bond suggests a precursor like a 2-amino-2-(benzofuran-2-yl)acetaldehyde, which could be challenging to handle. A more practical approach involves a disconnection that leads to a benzofuran-2-carbaldehyde and a nucleophilic source of the "amino-methanol" unit.
Alternatively, a highly effective retrosynthetic approach for vicinal amino alcohols is the disconnection of the C-C bond between the aryl group and the amino alcohol side chain, or more strategically, through functional group interconversion. A common strategy for synthesizing β-amino alcohols is through the reduction of α-amino ketones or the ring-opening of epoxides. This leads to the following key synthons:
2-Benzofuran-2-carbaldehyde: A versatile starting material for building the ethanolamine (B43304) side chain.
A nitroalkane (e.g., nitromethane): For Henry (nitroaldol) reactions.
A cyanide source: For cyanation reactions.
An amino acid precursor: To introduce the chiral amine functionality.
The benzofuran ring itself can be disconnected in several ways, often involving cyclization of a suitably substituted phenol. Common strategies include the intramolecular cyclization of o-alkynylphenols or the reaction of salicylaldehydes with various coupling partners. nih.govnih.gov
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, both linear and convergent strategies can be devised for the synthesis of this compound.
Exploration of Convergent and Linear Synthesis Strategies
A plausible convergent strategy would be the coupling of a pre-formed benzofuran-2-yl organometallic reagent with a protected amino-aldehyde or epoxide. This allows for greater flexibility in the synthesis of both fragments and can facilitate the introduction of chirality at an early stage.
Investigation of Catalyst Systems for Key Bond Formations
The formation of the benzofuran ring and the construction of the amino alcohol side chain often rely on catalytic methods to achieve high efficiency and selectivity.
Benzofuran Ring Synthesis: A variety of metal-based catalysts have been employed for the synthesis of the benzofuran scaffold. mdpi.com
Palladium and Copper Catalysts: Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used method. nih.govnih.gov Palladium catalysts are also used in reactions of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.gov
Ruthenium Catalysts: Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by annulation has been reported. nih.gov
Nickel Catalysts: Nickel-catalyzed nucleophilic addition reactions have also been developed for benzofuran synthesis. mdpi.com
Brønsted and Lewis Acids: Acid-catalyzed cyclization of suitable precursors provides another route to the benzofuran core. mdpi.com
The choice of catalyst depends on the specific substrates and desired substitution patterns.
Amino Alcohol Side Chain Construction: The formation of the vicinal amino alcohol can be achieved through various catalytic reactions. A particularly effective method is the asymmetric Henry reaction , which involves the addition of a nitroalkane to an aldehyde. mdpi.com This reaction can be catalyzed by chiral copper(II) complexes with β-amino alcohol ligands, leading to chiral β-nitro alcohols with high enantioselectivity. The resulting nitro alcohol can then be reduced to the target vicinal amino alcohol.
Stereoselective Synthesis of Enantiopure this compound
The presence of a stereogenic center at the C2 position of the ethan-1-ol backbone necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the target compound.
Asymmetric Catalysis Approaches to Chiral Amino Alcohol Construction
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst.
Asymmetric Henry Reaction: As mentioned previously, the asymmetric Henry reaction between benzofuran-2-carbaldehyde and nitromethane (B149229) is a highly promising route. The use of a chiral copper(II) catalyst complexed with a chiral ligand can afford the corresponding (S)-enriched benzofuryl β-nitro alcohol with high enantiomeric excess (up to 98% ee). mdpi.com Subsequent reduction of the nitro group to an amine would yield the desired enantiopure this compound.
Catalytic Asymmetric Amination: Other asymmetric catalytic methods for the synthesis of vicinal amino alcohols include the asymmetric amination of α-hydroxy ketones using engineered amine dehydrogenases, which can provide (S)-configured products with high conversion and enantiomeric excess. While this would require a different starting material (an α-hydroxy ketone derivative of benzofuran), it represents a viable biocatalytic approach.
The following table summarizes some catalytic systems used in the synthesis of related chiral amino alcohols:
| Catalyst System | Reaction Type | Substrates | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Copper(II) / Chiral β-amino alcohol ligand | Asymmetric Henry Reaction | Benzofuran-2-carbaldehyde, Nitromethane | (S)-enriched | Up to 98% | mdpi.com |
| Engineered Amine Dehydrogenase (AmDH) | Reductive Amination | α-hydroxy ketones | (S)-configured | >99% | N/A |
| Chiral BINOL Aldehyde | Asymmetric α-functionalization | N-unprotected amino esters | Varies | High | elsevierpure.comnih.gov |
Chiral Auxiliary and Chiral Pool Methodologies
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is well-established for the synthesis of chiral amino acids and their derivatives. For the synthesis of this compound, a chiral auxiliary could be attached to a glycine (B1666218) enolate equivalent, which would then react with a benzofuran-based electrophile. The diastereoselectivity of this reaction would be controlled by the chiral auxiliary. Subsequent removal of the auxiliary would furnish the enantiomerically enriched amino acid precursor, which could then be reduced to the target amino alcohol.
Chiral Pool Synthesis: The chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids are a prominent part of the chiral pool. A strategy employing the chiral pool could involve starting with a natural amino acid, such as L-serine or L-phenylalanine, and modifying its structure to incorporate the benzofuran moiety. For example, the carboxylate group of a protected serine derivative could be coupled with a benzofuran fragment. This approach leverages the pre-existing chirality of the natural starting material to control the stereochemistry of the final product. Biocatalytic methods, such as the use of whole-cell biocatalysts for the asymmetric reduction of ketones, also fall under the broad umbrella of utilizing nature's chiral machinery. For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone has been shown to produce (S)-1-(benzofuran-2-yl)ethanol with high yield and excellent enantiomeric excess. This chiral alcohol could then be further functionalized to the target amino alcohol.
Diastereoselective Synthetic Pathways
The creation of the two stereocenters in this compound in a controlled manner is paramount for its potential applications. Diastereoselective synthesis aims to produce a specific stereoisomer with high purity, which is often crucial for biological activity. Key strategies to achieve this for benzofuran-containing β-amino alcohols involve the stereocontrolled reduction of α-amino ketone precursors or the asymmetric addition to benzofuran aldehydes.
One of the most effective methods for the diastereoselective synthesis of benzofuryl β-amino alcohols is the asymmetric transfer hydrogenation (ATH) of N-protected α-amino ketones. researchgate.net This method utilizes a chiral catalyst to deliver a hydride to the ketone, leading to the formation of the alcohol with a specific stereochemistry. A notable catalytic system for this transformation is RhCl(R,R)-TsDPEN in a formic acid/triethylamine mixture. researchgate.net This system has demonstrated high yields and excellent enantioselectivities (up to 99%) for the reduction of various N-protected α-amino ketones attached to a benzofuran ring. researchgate.net The reaction proceeds through a six-membered transition state, where the chiral ligand dictates the facial selectivity of the hydride transfer.
Another powerful approach is the catalytic asymmetric Henry reaction , which involves the addition of a nitroalkane to an aldehyde. rsc.org For the synthesis of a precursor to this compound, this would involve the reaction of benzofuran-2-carbaldehyde with nitromethane. Copper(II) complexes with chiral β-amino alcohol ligands have proven effective in catalyzing this reaction, yielding (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivity (up to 98% ee). rsc.org The subsequent reduction of the nitro group to an amine affords the desired 2-amino-1-(benzofuran-2-yl)ethan-1-ol.
The choice of protecting group on the nitrogen atom of the α-amino ketone precursor can also influence the diastereoselectivity of the reduction. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be readily removed after the stereoselective reduction.
Interactive Table: Comparison of Catalytic Systems for Diastereoselective Synthesis of Benzofuryl β-Amino Alcohols
| Catalytic Method | Precursor | Catalyst/Ligand | Solvent/Conditions | Diastereomeric/Enantiomeric Excess | Reference |
| Asymmetric Transfer Hydrogenation | N-protected α-amino benzofuryl ketone | RhCl(R,R)-TsDPEN | Formic acid/Triethylamine | up to 99% ee | researchgate.net |
| Asymmetric Henry Reaction | Benzofuran-2-carbaldehyde | Copper(II) / Chiral β-amino alcohol ligand | Various organic solvents | up to 98% ee | rsc.org |
| Asymmetric Hydrogenation | α-amino ketones | Iridium-based catalysts with tridentate ligands | Methanol / various conditions | up to >99% ee | researchgate.net |
| Bioreduction | Benzofuryl α-azole ketones | Saccharomyces cerevisiae | Aqueous medium | 96-99% ee | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally benign processes. The synthesis of this compound can benefit from several green approaches, focusing on the use of safer solvents, catalytic methods, and one-pot procedures.
A significant advancement in green chemistry is the use of deep eutectic solvents (DES) . For the synthesis of the benzofuran core, a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.orgnih.gov This approach, catalyzed by copper iodide, is environmentally benign and offers high yields. acs.orgnih.gov Applying this methodology could lead to a greener synthesis of precursors to the target molecule.
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The asymmetric reduction of prochiral ketones using whole-cell biocatalysts, such as Lactobacillus fermentum, has been successfully employed for the production of chiral alcohols with high enantiomeric excess (up to 99%) and conversion rates. nih.gov The use of microorganisms like Saccharomyces cerevisiae for the asymmetric bioreduction of benzofuryl α-azole ketones has also been reported to yield chiral β-amino alcohols with excellent enantioselectivity (96–99%). researchgate.net These reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact.
One-pot synthesis strategies are another cornerstone of green chemistry, as they reduce the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. A one-pot procedure for the synthesis of chiral β-amino alcohols has been developed involving the in situ generation of α-amino ketones from α-bromoketones and amines, followed by an iridium-catalyzed asymmetric hydrogenation. researchgate.netresearchgate.net This tandem process provides access to enantiomerically enriched β-amino alcohols in high yields and enantioselectivities. researchgate.net Adapting such a one-pot strategy for the synthesis of this compound from a suitable α-bromoketone precursor would represent a significant step towards a more sustainable manufacturing process.
Interactive Table: Green Chemistry Approaches in Benzofuran and Amino Alcohol Synthesis
| Green Chemistry Principle | Specific Method | Key Advantages | Potential Application for Target Compound Synthesis | Reference |
| Use of Greener Solvents | Deep Eutectic Solvents (e.g., Choline Chloride:Ethylene Glycol) | Biodegradable, low toxicity, high efficiency | Synthesis of the benzofuran core or side chain precursors. | acs.orgnih.gov |
| Biocatalysis | Whole-cell reduction of ketones (Lactobacillus fermentum, Saccharomyces cerevisiae) | High selectivity, mild reaction conditions, aqueous media, reduced waste | Diastereoselective reduction of an α-amino ketone precursor. | researchgate.netnih.gov |
| One-Pot Synthesis | Tandem nucleophilic substitution and asymmetric hydrogenation | Reduced steps, less solvent waste, improved atom economy, energy efficiency | Synthesis from an α-bromobenzofuryl ketone precursor in a single reaction vessel. | researchgate.netresearchgate.net |
| Water as a Solvent | Asymmetric ring-opening of meso-epoxides with amines | Non-toxic, non-flammable, readily available | Potential route from a benzofuran-derived epoxide. | organic-chemistry.org |
Elucidation of Stereochemical and Conformational Properties of 2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol
Advanced Spectroscopic Techniques for Stereochemical Assignment
To determine the three-dimensional arrangement of atoms in 2-Amino-2-benzo[d]furan-2-ylethan-1-ol, a combination of advanced spectroscopic methods would be essential.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
For a molecule like this compound, the ECD spectrum would be characterized by specific Cotton effects (positive or negative peaks) that arise from the electronic transitions of its chromophores, primarily the benzofuran (B130515) ring system. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the chiral center at position 2 of the ethan-1-ol chain could be unambiguously assigned. mdpi.comresearchgate.net The shape and intensity of the ECD signals are also influenced by the molecule's conformational flexibility.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard 1D NMR (¹H and ¹³C) would confirm the basic connectivity of this compound, advanced 2D NMR techniques are necessary for detailed stereochemical and conformational analysis. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å). For this compound, NOESY would reveal the relative orientation of the protons on the ethan-1-ol side chain and those on the benzofuran ring, providing insights into the preferred conformations around the C2-C(benzofuran) bond.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. While primarily used for mixture analysis, it can also provide information about intermolecular interactions and aggregation states of the compound in solution.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
VCD and ROA are chiroptical techniques that measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman radiation, respectively. These methods provide stereochemical information based on the vibrational modes of a chiral molecule. An advantage of VCD and ROA is that every vibrational mode of a chiral molecule is, in principle, active, leading to a rich spectrum with many bands that are sensitive to the absolute configuration and conformation. For this compound, these techniques would offer a complementary and powerful approach to ECD for determining its absolute configuration.
X-ray Crystallography for Absolute Configuration Determination
The most definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule is single-crystal X-ray crystallography. researchgate.net This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined with high accuracy.
If a suitable single crystal of an enantiomerically pure sample of this compound could be grown, X-ray diffraction analysis would unequivocally establish its absolute configuration (R or S). researchgate.net Furthermore, it would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline state. nih.goviucr.org This data would also show any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Conformational Analysis using Spectroscopic and Diffraction Methods
A comprehensive conformational analysis would involve a combination of the techniques mentioned above. Spectroscopic data from NMR (NOESY) and chiroptical methods (ECD, VCD) in solution would be compared with the solid-state structure from X-ray crystallography. This comparison is crucial, as the conformation in solution can differ significantly from that in the solid state. Computational modeling, using methods like Density Functional Theory (DFT), would also be employed to calculate the relative energies of different possible conformations and to predict the corresponding spectroscopic properties for comparison with experimental data. acs.org
Dynamic Stereochemistry Studies
Dynamic stereochemistry explores the interconversion between different stereoisomers or conformers of a molecule. For this compound, key dynamic processes could include the rotation around the C-C and C-aryl bonds. The barriers to these rotations could be studied using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, the rates of conformational interconversion and the corresponding activation energies can be determined. Such studies provide a deeper understanding of the molecule's flexibility and the relative stability of its different spatial arrangements.
Computational and Theoretical Investigations of 2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-2-benzo[d]furan-2-ylethan-1-ol, these studies would provide deep insights into its stability, electronic characteristics, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically calculate its optimized ground state geometry, vibrational frequencies, and thermodynamic properties.
Optimized Geometry: Calculations would determine the most stable three-dimensional arrangement of atoms, including key bond lengths, bond angles, and dihedral angles.
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy would be calculated to assess the compound's stability.
Vibrational Analysis: The calculation of vibrational frequencies can be used to predict the compound's infrared (IR) and Raman spectra, confirming the structure and identifying characteristic functional group vibrations.
A literature search did not yield specific DFT studies that have been performed on this compound to populate a data table of these properties. However, studies on other benzofuran (B130515) derivatives have utilized methods like the B3LYP functional with basis sets such as 6-311G(d,p) to assess antioxidant properties and reaction mechanisms. researchgate.netrsc.org
Ab Initio Calculations for Molecular Orbitals and Charge Distribution
Ab initio calculations, which are based on first principles without experimental data, are crucial for understanding a molecule's electronic behavior.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents.
No specific publications containing ab initio calculations for the molecular orbitals or charge distribution of this compound were found.
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound possesses rotational freedom around several single bonds, leading to multiple possible conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for an exploration of the compound's conformational landscape. rsc.orgacs.org An MD study would reveal the most stable and populated conformations in various environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its biological activity and interactions. Such simulations have been applied to study how related β-amino alcohols interact with protein targets. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the proposed structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax).
Specific computationally predicted spectroscopic parameters for this compound are not available in the literature.
Reaction Mechanism Studies of Key Transformations Involving this compound
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, studies could investigate its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics, providing a detailed picture of the reaction's feasibility and kinetics. For instance, DFT has been used to study the transition states of reactions involving phenylethanolamine analogues. nih.gov
Structure-Reactivity Relationship (SAR) Insights from Computational Modeling
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural features with its chemical reactivity. By computationally analyzing a series of related benzofuran derivatives, researchers could build models (like 3D-QSAR) that correlate specific structural motifs with reactivity trends. researchgate.net These models would identify which parts of the this compound molecule are most important for its reactivity, guiding the design of new compounds with tailored properties. While SAR studies exist for other aminobenzofuran derivatives as inhibitors of specific proteins researchgate.net, none were found for the title compound.
Chemical Transformations and Derivatization Strategies for 2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol
Functional Group Interconversions of the Amino and Hydroxyl Moieties
The amino and hydroxyl groups on the ethanolamine (B43304) side chain are prime sites for chemical modification due to their nucleophilic and reactive nature. Standard organic transformations can be readily applied to these groups to generate a variety of derivatives.
The primary amine of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol serves as a versatile handle for introducing a wide array of substituents. These modifications can alter the compound's polarity, basicity, and steric profile.
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of amine-containing compounds. For instance, reacting the parent compound with acetyl chloride would yield N-(2-(benzofuran-2-yl)-2-hydroxyethyl)acetamide.
Alkylation: N-alkylation can be achieved through reactions with alkyl halides. This process can introduce single or multiple alkyl groups to the nitrogen atom, leading to secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts.
Carbonyloxycarbonylation: This strategy is widely used for installing protecting groups on amines. A common example is the reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This transformation is crucial in multi-step syntheses to prevent the amine from participating in undesired side reactions.
The table below summarizes these potential amine functionalization reactions.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Carbonyloxycarbonylation | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate (Boc-amine) |
| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |
Table 1: Examples of Amine Functionalization Reactions
The primary hydroxyl group offers another site for derivatization, allowing for the introduction of lipophilic groups or conversion to other functional moieties.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fisher esterification), acyl chlorides, or anhydrides. Esterification can significantly impact a molecule's solubility and its potential to act as a pro-drug, which is hydrolyzed in vivo to release the active parent compound. For example, the esterification of hydroxyl groups on flavonoids with fatty acids has been studied to modify their biological properties. mdpi.com
Etherification: Formation of an ether can be accomplished via reactions such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This modification replaces the polar hydroxyl group with a less polar ether linkage.
Oxidation: The primary alcohol can be oxidized to yield different products depending on the reagents and conditions used. Mild oxidation can produce the corresponding aldehyde, 2-amino-2-(benzofuran-2-yl)acetaldehyde, while stronger oxidizing agents can lead to the formation of the carboxylic acid, 2-amino-2-(benzofuran-2-yl)acetic acid. nih.govmdpi.com
The table below outlines potential hydroxyl functionalization reactions.
| Reaction Type | Reagent Example | Product Functional Group |
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Ester |
| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | Ether |
| Oxidation (Mild) | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation (Strong) | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |
Table 2: Examples of Hydroxyl Functionalization Reactions
Reactions Involving the Benzofuran (B130515) Heterocycle
The benzofuran ring system is an aromatic heterocycle that can undergo reactions typical of such structures, including electrophilic substitution and metal-catalyzed coupling.
The benzofuran nucleus is electron-rich and generally reactive towards electrophiles. In an unsubstituted benzofuran, electrophilic attack occurs preferentially at the C2 position, followed by the C3 position. stackexchange.comechemi.compearson.com This regioselectivity is governed by the ability of the oxygen heteroatom to stabilize the cationic intermediate (sigma complex). stackexchange.comechemi.com
Since the title compound is already substituted at the C2 position, electrophilic attack is directed towards other available positions. The benzene (B151609) part of the heterocycle is the next most likely site for substitution. Reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂), and Friedel-Crafts acylation or alkylation would lead to substitution at one of the available positions on the benzene ring (C4, C5, C6, or C7). The precise location would be influenced by the directing effects of the fused furan (B31954) ring and any other substituents present. For example, bromination of 2-substituted benzofurans often occurs on the benzene ring. researchgate.net
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To make the benzofuran ring of this compound amenable to these reactions, it would first need to be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate. This can be achieved through electrophilic halogenation as described above.
Once a halogenated derivative is obtained, it can serve as a substrate in a variety of powerful cross-coupling reactions. nih.govmdpi.com
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, attaching a new aryl or alkyl group.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent. nih.govmdpi.com
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new substituted alkene on the benzofuran ring. mdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form C-N bonds, allowing for the introduction of various amine functionalities directly onto the aromatic ring.
These reactions provide a powerful toolkit for extensively modifying the benzofuran core. researchgate.netthieme.de
| Coupling Reaction | Reactant Type | Bond Formed | Metal Catalyst |
| Suzuki | Boronic Acid/Ester | C-C (Aryl/Alkyl) | Palladium |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Palladium/Copper |
| Heck | Alkene | C-C (Alkenyl) | Palladium |
| Buchwald-Hartwig | Amine | C-N | Palladium |
| Stille | Organostannane | C-C (Aryl/Vinyl) | Palladium |
Table 3: Metal-Catalyzed Cross-Coupling Reactions for Benzofuran Functionalization
Synthesis of Analogues and Derivatives for Structure-Reactivity Studies
The synthesis of analogues and derivatives is fundamental to medicinal chemistry and materials science for conducting structure-activity relationship (SAR) and structure-property relationship (SPR) studies. For this compound, these studies would involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity or physical properties. nih.gov
Strategies for generating a library of analogues include:
Modification of the Amine Group: As detailed in section 5.1.1, creating a series of amides, sulfonamides, and N-alkylated derivatives to probe the importance of the amine's basicity and hydrogen-bonding capacity.
Modification of the Hydroxyl Group: Synthesizing various esters and ethers (Section 5.1.2) to explore the effects of lipophilicity and steric bulk at this position.
Substitution on the Benzofuran Ring: Introducing a range of substituents (e.g., halogens, alkyl, nitro, amino groups) at various positions on the benzene portion of the heterocycle using methods described in Section 5.2. This allows for the exploration of electronic and steric effects.
Side Chain Homologation or Variation: Synthesizing analogues with shorter or longer amino alcohol side chains, or altering the relative positions of the amine and hydroxyl groups.
Stereochemical Variation: The carbon bearing the hydroxyl and benzofuran groups is a chiral center. Synthesizing and testing individual enantiomers ((R) and (S) forms) is crucial, as biological activity is often stereospecific. nih.gov
Through the systematic application of these derivatization strategies, researchers can build a comprehensive understanding of how the chemical structure of this compound relates to its function. mdpi.comnih.gov
Multicomponent Reactions Incorporating this compound
A comprehensive review of available scientific literature and chemical databases has been conducted to identify research on the utilization of this compound as a substrate in multicomponent reactions (MCRs). These reactions, such as the Ugi, Passerini, or Biginelli reactions, are powerful tools in synthetic chemistry for creating molecular complexity in a single step. wikipedia.orgwikipedia.orgorganic-chemistry.org
Despite the potential of this compound, with its distinct amino and hydroxyl functional groups, to participate in such transformations, a thorough search did not yield any specific studies detailing its incorporation into multicomponent reaction schemes. The existing literature on MCRs describes the use of a wide variety of amines, alcohols, carbonyl compounds, and carboxylic acids to generate diverse molecular scaffolds, including complex heterocycles and peptide mimetics. nih.govnih.govmdpi.com For instance, tandem reactions combining the Ugi MCR with subsequent cyclizations, such as the Diels-Alder reaction with furan-containing substrates, have been reported to produce complex fused ring systems. beilstein-journals.org
However, no documented examples specifically report the use of this compound as the amine or alcohol component in any published multicomponent reaction. Consequently, there are no detailed research findings, reaction conditions, product characterizations, or data tables available to be presented on this specific topic. The exploration of this compound in the context of multicomponent reactions appears to be an uninvestigated area of chemical research.
2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol As a Chiral Building Block and Ligand in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from 2-Amino-2-benzo[d]furan-2-ylethan-1-ol
The design of chiral ligands from this compound is predicated on the strategic modification of its amino and hydroxyl groups to create bidentate or polydentate ligands capable of coordinating with a metal center. The benzofuran (B130515) moiety provides a sterically demanding and electronically tunable framework, which can play a crucial role in the enantioselective recognition of substrates.
The synthesis of such ligands typically commences with the protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the hydroxyl group. The resulting N-Boc-protected amino alcohol can then be subjected to various transformations. For instance, reaction with phosphine (B1218219) halides or other phosphorus electrophiles can yield aminophosphine (B1255530) ligands. rsc.org The synthesis of N-unsubstituted β-aminophosphines can also be achieved through the nucleophilic ring-opening of N-protected cyclic sulfamidates derived from the amino alcohol. rsc.org
Furthermore, the amino group can be readily transformed into amides, sulfonamides, or ureas, introducing additional coordination sites or hydrogen-bonding capabilities that can influence the catalytic activity and selectivity. The general synthetic strategies for preparing chiral N-monosubstituted β-aminophosphines from amino alcohols are well-established and can be directly applied to this compound. rsc.org
Application in Enantioselective Catalytic Reactions
The chiral ligands derived from this compound are anticipated to find broad applications in a variety of enantioselective catalytic reactions. The structural features of these ligands, particularly the presence of a heteroaromatic benzofuran ring, can lead to unique stereochemical outcomes.
Asymmetric Hydrogenation and Reduction Reactions
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and ligands derived from chiral amino alcohols have proven to be highly effective in this area. Ruthenium and rhodium complexes bearing chiral diamine or aminophosphine ligands are widely used for the asymmetric hydrogenation of ketones, imines, and olefins.
Ligands derived from this compound could be employed in the ruthenium-catalyzed asymmetric hydrogenation of aryl ketones. nih.gov The benzimidazole (B57391) moiety in some hybrid ligands has been shown to influence the chiral induction, suggesting that the benzofuran group in the proposed ligands could also play a significant role. nih.gov For instance, in the asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines, cationic ruthenium diamine catalysts have demonstrated high efficiency, and the nature of the ligand is critical for achieving high enantioselectivity. nih.gov
Table 1: Illustrative Examples of Asymmetric Hydrogenation using Amino Alcohol-Derived Ligands
| Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) |
| Aryl Ketones | [Ru(diamine)(diphosphine)]Cl₂ | Chiral Secondary Alcohols | Up to 99% |
| 1,5-Benzodiazepines | [Ru(diamine)Cl₂]₂ | Chiral 1,5-Benzodiazepines | Up to 98% |
Note: This table presents representative data from analogous systems to illustrate the potential of ligands derived from this compound.
Asymmetric Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemical outcome of these reactions. Ligands derived from this compound are expected to be effective in various asymmetric carbon-carbon bond-forming reactions.
One prominent example is the asymmetric aldol (B89426) reaction. Amino acid-catalyzed direct asymmetric aldol reactions have been shown to proceed with high regio-, diastereo-, and enantioselectivities. nih.gov The proposed ligands could act as organocatalysts or as ligands for metal-catalyzed aldol additions.
Furthermore, these ligands could be applied in palladium-catalyzed asymmetric allylic alkylation, a powerful method for the formation of chiral C-C bonds. The steric and electronic properties of the benzofuran moiety would be expected to influence the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. libretexts.org
Table 2: Potential Applications in Asymmetric C-C Bond Formation
| Reaction Type | Catalyst/Ligand System | Key Features |
| Asymmetric Aldol Reaction | Proline-derived catalysts | Metal-free, high enantioselectivity |
| Asymmetric Allylic Alkylation | Pd(0)/Chiral Phosphine Ligand | Formation of chiral quaternary centers |
| Asymmetric Michael Addition | Organocatalysts | Enantioselective conjugate addition |
Note: This table outlines potential applications based on established methodologies in asymmetric synthesis.
Asymmetric Oxidation and Epoxidation Reactions
Chiral ligands are also crucial for controlling the stereoselectivity of oxidation reactions. While less common than their applications in reduction and C-C bond formation, amino alcohol-derived ligands have been utilized in asymmetric oxidation processes. For instance, the development of catalysts for the asymmetric epoxidation of olefins is an active area of research. The steric bulk and electronic nature of the benzofuran substituent in ligands derived from this compound could provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in oxygen transfer reactions.
Mechanistic Studies of Catalyst-Substrate Interactions
Understanding the mechanism of catalysis is essential for the rational design of more efficient and selective catalysts. For ligands derived from this compound, mechanistic studies would focus on elucidating the nature of the catalyst-substrate interactions that govern the enantioselective outcome.
Techniques such as NMR spectroscopy, X-ray crystallography of catalyst-substrate complexes, and computational modeling can provide valuable insights into the transition state geometry. For example, in asymmetric aldol reactions, the stereochemistry of the products is often explained by a Zimmerman-Traxler-type transition state. nih.gov Similarly, in metal-catalyzed reactions, the coordination of the substrate to the chiral metal complex determines the facial selectivity of the subsequent transformation. The benzofuran ring is expected to play a key role in creating a specific chiral pocket that preferentially binds one enantiomer of the substrate or directs the approach of the reagent from a specific face.
Development of Novel Chiral Auxiliaries Based on the Compound
Beyond their use as chiral ligands, chiral amino alcohols are valuable precursors for the synthesis of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
This compound can be readily converted into various chiral auxiliaries, such as oxazolidinones. These auxiliaries can be attached to carboxylic acids, for example, to control the stereoselectivity of enolate alkylation, aldol reactions, and Diels-Alder reactions. The steric hindrance provided by the benzofuran group would be a key factor in dictating the diastereoselectivity of these transformations. The development of such auxiliaries would further expand the utility of this compound as a versatile chiral building block in organic synthesis. researchgate.net
Emerging Research Avenues and Future Perspectives for 2 Amino 2 Benzo D Furan 2 Ylethan 1 Ol Research
Integration with Flow Chemistry and Automated Synthesis
The synthesis of chiral amino alcohols, a class to which 2-Amino-2-benzo[d]furan-2-ylethan-1-ol belongs, is increasingly moving from traditional batch processing to more efficient continuous-flow systems. nih.gov Flow chemistry offers significant advantages, including enhanced safety with hazardous reagents, superior heat and mass transfer, and precise control over reaction parameters, which often leads to higher yields and purity. For the multi-step synthesis of a complex molecule like this compound, flow reactors can be cascaded to perform sequential reactions without isolating intermediates, drastically reducing production time. nih.gov
Automated synthesis platforms, coupled with flow chemistry, enable high-throughput experimentation for reaction optimization and the rapid generation of a library of derivatives. This technology could be pivotal in exploring the chemical space around the core benzofuran (B130515) amino alcohol structure. For instance, modifications on the benzofuran ring or the amino group could be systematically performed to investigate structure-activity relationships (SAR). The use of flow chemistry has been specifically noted in the aminolysis of epoxides to create libraries of amino alcohols. nih.gov
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Amino Alcohol Production
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | Speed |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" | Efficiency |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, contained system | Reduced Risk |
| Process Control | Limited (e.g., bulk temperature) | Precise (e.g., temperature, pressure, mixing) | Higher Purity/Yield |
| Product Isolation | Multiple work-up and purification steps | In-line separation and purification possible | Automation |
Chemoinformatics and Data-Driven Approaches in Compound Exploration
Chemoinformatics and computational modeling are becoming indispensable tools in modern medicinal chemistry and materials science. For a molecule like this compound, these approaches can predict a wide range of properties before a single gram is synthesized, saving significant time and resources. Methods such as Density Functional Theory (DFT) can be used to understand the molecule's geometry and electronic structure. researchgate.net
Data-driven discovery, leveraging machine learning and the data mining of large chemical and biological databases, offers a powerful strategy for identifying novel compounds with desired characteristics. For instance, data mining has been successfully used to identify new amine dehydrogenases for the synthesis of enantiopure amino alcohols from α-hydroxy ketones. rsc.org Similar approaches could be used to discover novel biocatalysts for the stereoselective synthesis of this compound. Furthermore, computational docking and quantitative structure-activity relationship (QSAR) studies could be employed to screen virtual libraries of its derivatives against biological targets, prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Application of Chemoinformatics Tools in the Study of this compound
| Chemoinformatics Tool | Potential Application | Research Outcome |
|---|---|---|
| Molecular Docking | Predict binding affinity and mode to a biological target (e.g., enzyme, receptor). | Prioritization of derivatives for synthesis. |
| QSAR Modeling | Correlate structural features with biological activity or physical properties. | Guide structural modifications to enhance desired properties. |
| Virtual Screening | Screen large libraries of virtual compounds against a target. | Identification of novel hit compounds with the benzofuran-amino alcohol scaffold. |
| DFT Calculations | Determine optimized geometry, electronic properties, and reaction mechanisms. researchgate.net | Understanding of molecular stability and reactivity. |
| Data Mining | Identify novel enzymes or synthetic routes from existing biochemical data. rsc.org | Discovery of efficient biocatalysts or synthetic pathways. |
Sustainable Chemical Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes. The chemical industry's shift towards sustainability focuses on reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes.
For the synthesis of the this compound scaffold, several green strategies can be envisioned:
Biocatalysis : The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases, offers a highly selective and environmentally benign route to chiral amino alcohols. frontiersin.orgacs.org These reactions are typically run in aqueous media under mild conditions, generating minimal waste. frontiersin.org The asymmetric reduction of a corresponding α-amino ketone precursor using a biocatalyst is a promising green approach. acs.org
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. patsnap.com This technology has been successfully applied to the decarboxylative coupling of amino acids with aldehydes or ketones to produce 1,2-amino alcohols in water. rsc.org
Greener Solvents and Catalysts : Research is focused on replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents. acs.orgnih.gov The use of recyclable heterogeneous catalysts, such as zeolites or metal nanoparticles, can also significantly improve the environmental footprint of a synthesis by simplifying product purification and allowing for catalyst reuse. scirp.orgnih.gov Electrochemical synthesis is another green method that can generate the desired products with high atom economy, often in aqueous solvent mixtures. rsc.org
Table 3: Comparison of Traditional vs. Potential Green Synthesis Routes
| Green Chemistry Principle | Traditional Synthesis Approach | Sustainable/Green Alternative |
|---|---|---|
| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Recyclable heterogeneous catalysts (e.g., zeolites, ZnO-nanorods), biocatalysts (enzymes). scirp.orgnih.gov |
| Solvents | Chlorinated hydrocarbons, volatile organic solvents. | Water, deep eutectic solvents, or solvent-free conditions. rsc.orgacs.org |
| Energy Source | Conventional heating (oil baths). | Microwave irradiation, ultrasound, visible-light photocatalysis. patsnap.comnih.gov |
| Atom Economy | Multi-step protection/deprotection sequences. | One-pot reactions, catalytic cycles with high atom economy (e.g., using water as an oxidant). nih.gov |
| Starting Materials | Petroleum-derived feedstocks. | Bio-based starting materials (e.g., from natural products). nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
